1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC13435741
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one -](/images/structure/VC13435741.png)
Specification
Molecular Formula | C19H22N2O2 |
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Molecular Weight | 310.4 g/mol |
IUPAC Name | 1-methyl-1'-[(5-methylfuran-2-yl)methyl]spiro[indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C19H22N2O2/c1-14-7-8-15(23-14)13-21-11-9-19(10-12-21)16-5-3-4-6-17(16)20(2)18(19)22/h3-8H,9-13H2,1-2H3 |
Standard InChI Key | BGIWLRBUUGWHIL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C |
Canonical SMILES | CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C |
Introduction
Chemical Identity and Structural Features
1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one (molecular formula: ) belongs to the spirocyclic alkaloid family. Its structure comprises:
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A spiro[indoline-3,4'-piperidine] scaffold, where the indoline and piperidine rings share a single quaternary carbon atom.
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A methyl group at the indoline nitrogen (N1 position).
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A (5-methylfuran-2-yl)methyl moiety attached to the piperidine nitrogen (N1' position).
The furan ring introduces π-π stacking capabilities, while the spiro architecture imposes conformational constraints that may enhance target binding specificity . Comparative analysis with related spiro compounds, such as unsubstituted spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4), reveals that the addition of the furan-methyl group increases molecular weight by 94.16 g/mol and logP by approximately 0.8 units, suggesting improved lipophilicity .
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the Spiro Core
The parent spiro[indoline-3,4'-piperidin]-2-one is synthesized via intramolecular cyclization of a benzamide precursor. For example, heating 2-(piperidin-4-yl)indoline-1-carboxamide in acidic conditions induces ring closure .
Physicochemical Properties
Predicted and experimental data for the compound are summarized below:
The compound’s moderate solubility and high logP suggest suitability for oral administration with potential for blood-brain barrier penetration .
Comparative Analysis with Analogues
A comparison of structurally related compounds highlights the impact of substituents on bioactivity:
Compound Name | Key Structural Differences | Biological Activity |
---|---|---|
Spiro[indoline-3,4'-piperidin]-2-one | No substituents | Weak antimicrobial activity |
1-Methylspiro[indoline-3,4'-piperidin]-2-one | Methyl at indoline N | Enhanced metabolic stability |
1'-(2-Furylmethyl) derivative | Furylmethyl at piperidine N | Moderate anticancer activity |
The 5-methylfuran variant in the target compound shows a 3-fold increase in anticancer potency compared to the unsubstituted analogue, likely due to improved cell membrane permeability .
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